molecular formula C20H22F3N3O B12829746 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 21487-13-8

1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B12829746
CAS No.: 21487-13-8
M. Wt: 377.4 g/mol
InChI Key: OFLRFYYBWODTDA-UHFFFAOYSA-N
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Description

1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Diethylethoxy Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound with a simpler structure.

    3-(N,N-Diethylethoxy)-1H-Indazole: Lacking the trifluoromethyl group.

    1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-Indazole: Lacking the diethylethoxy group.

Uniqueness

1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both trifluoromethyl and diethylethoxy groups, which can impart distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

21487-13-8

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

IUPAC Name

N,N-diethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine

InChI

InChI=1S/C20H22F3N3O/c1-3-25(4-2)12-13-27-19-17-10-5-6-11-18(17)26(24-19)16-9-7-8-15(14-16)20(21,22)23/h5-11,14H,3-4,12-13H2,1-2H3

InChI Key

OFLRFYYBWODTDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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